molecular formula C9H14BNO3 B1321268 (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid CAS No. 477598-24-6

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B1321268
CAS No.: 477598-24-6
M. Wt: 195.03 g/mol
InChI Key: VUIJGYPRRJGNPI-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility and are used in a wide range of chemical reactions . They are often used as building blocks in the preparation of various pharmaceuticals and agrochemicals.


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves halogen-metal exchange reactions, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The molecular structure of a boronic acid typically consists of a boron atom bonded to an oxygen atom and two other atoms or groups of atoms .


Chemical Reactions Analysis

Boronic acids are involved in many chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups .

Scientific Research Applications

Fluorescent Molecule Applications

Boronic acid derivatives like (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid are biologically active fluorescent molecules. Their fluorescence quenching properties, particularly in different solvents, are important for sensor design. Studies like the one conducted by Melavanki et al. (2018) have demonstrated the usefulness of these compounds in understanding fluorescence mechanisms, which is vital for developing advanced sensors (Melavanki, 2018).

Chemical Synthesis and Cross-Coupling Reactions

These boronic acids play a crucial role in chemical synthesis. Bouillon et al. (2003) described methods for synthesizing novel halopyridinylboronic acids and esters. These compounds are significant for Suzuki cross-coupling reactions, which are pivotal in creating new pyridine libraries (Bouillon et al., 2003).

Catalysis in Organic Reactions

This compound derivatives have been employed as catalysts in organic reactions. Arnold et al. (2008) prepared derivatives of N,N-di-isopropylbenzylamine-2-boronic acid to act as catalysts for direct amide formation between carboxylic acids and amines (Arnold et al., 2008).

Radioligand Imaging

In the field of biomedical imaging, derivatives of this compound have been synthesized for use in positron emission tomography (PET) radioligand imaging. Gao et al. (2016) synthesized MK-1064, a compound derived from 5-(chloropyridin-3-yl)boronic acid, for imaging of orexin-2 receptor (Gao et al., 2016).

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and another atom or group of atoms .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can pose health and safety risks if not handled properly .

Properties

IUPAC Name

(2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIJGYPRRJGNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610791
Record name [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477598-24-6
Record name [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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